The compound (2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide; hydrochloride is a complex organic molecule characterized by its unique structural features, including a pyrrolidine ring, a hydroxy group, and an oxadiazole moiety. This compound's intricate structure suggests potential for diverse biological activities, which can be explored for therapeutic applications.
As mentioned earlier, SLC5111312 HCl acts as an inhibitor of sphingosine kinases, particularly SPHK1 and SPHK2 []. Sphingosine kinases are enzymes that play a role in the production of sphingosine-1-phosphate (S1P), a molecule involved in various cellular processes like cell growth, survival, and migration []. By inhibiting sphingosine kinases, SLC5111312 HCl may affect S1P levels and potentially influence these cellular processes [, ]. However, the exact mechanism of action and its downstream effects are still being explored.
SLC5111312 HCl acts as a dual inhibitor of SPHK1 and SPHK2 Source: Cayman Chemical: . This means it can reduce the activity of both enzymes, leading to decreased production of S1P.
By inhibiting SPHK activity, researchers can study the effects of reduced S1P levels on various cellular processes. For instance, SLC5111312 HCl has been used to investigate its effect on cell viability, migration, and inflammation Source: Cayman Chemical.
Since SLC5111312 HCl can target both SPHK1 and SPHK2, it can be a helpful tool to differentiate the functions of these enzymes in different cell types or tissues. Researchers can compare the effects of SLC5111312 HCl on cellular processes in cells with normal SPHK activity and those with genetically modified SPHK expression Source: NCBI PubChem: .
The biological activity of this compound can be predicted using computational methods that analyze its structure. Tools like PASS (Prediction of Activity Spectra for Substances) have been developed to assess potential pharmacological effects based on molecular structure. These predictions can indicate a range of activities including:
Such activities are critical for evaluating therapeutic potentials and identifying suitable applications in drug development .
The synthesis of (2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide; hydrochloride typically involves multiple synthetic steps:
Due to its unique structure and predicted biological activities, this compound may have several applications:
Interaction studies are essential to understand how this compound behaves in biological systems. These studies may involve:
Several compounds share structural similarities with (2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide; hydrochloride, which can be compared based on their biological activities and structural features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Pyrrolidine ring | Antimicrobial |
| Compound B | Oxadiazole moiety | Anti-inflammatory |
| Compound C | Hydroxy group | Enzyme inhibitor |
The uniqueness of (2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide; hydrochloride lies in its combination of a naphthalene derivative with an oxadiazole group attached to a pyrrolidine framework. This specific arrangement may confer distinct interactions with biological targets compared to other similar compounds.